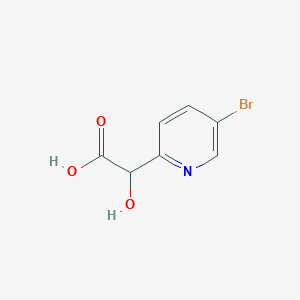
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyacetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid typically involves the bromination of 2-pyridylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer solvents and reagents, as well as waste management protocols, would be integral to the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(5-Bromo-2-pyridyl)-2-oxoacetic acid.
Reduction: 2-(2-Pyridyl)-2-hydroxyacetic acid.
Substitution: 2-(5-Substituted-2-pyridyl)-2-hydroxyacetic acid derivatives.
Applications De Recherche Scientifique
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-pyridyl)acetic acid: Lacks the hydroxy group, making it less polar and potentially less reactive.
2-(5-Chloro-2-pyridyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic acid: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.
Uniqueness
2-(5-Bromo-2-pyridyl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the hydroxyacetic acid moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
1335053-53-6 |
|---|---|
Formule moléculaire |
C7H6BrNO3 |
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
Clé InChI |
YZNDDGPZMBLTOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)

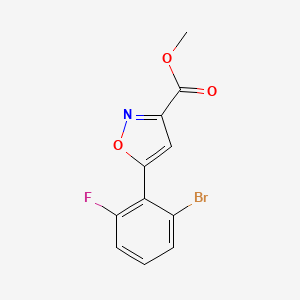
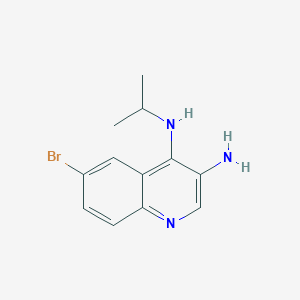
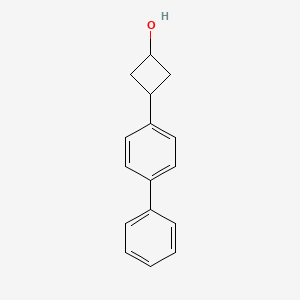

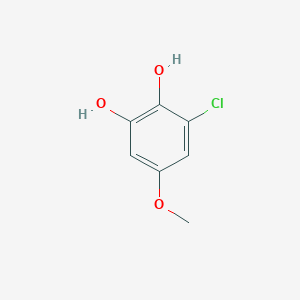
![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)



